Diethyl Chlorophosphate: A Comprehensive Technical Guide
Diethyl Chlorophosphate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl chlorophosphate (DECP) is a versatile organophosphorus compound with the chemical formula (C₂H₅O)₂P(O)Cl. It is a colorless liquid with a characteristic fruity odor, though it is highly toxic and corrosive.[1] DECP serves as a crucial reagent in organic synthesis, primarily for the phosphorylation of alcohols to form the corresponding diethyl phosphate (B84403) esters.[1] Its reactivity also makes it a valuable intermediate in the production of various agrochemicals, pharmaceuticals, and flame retardants. This guide provides an in-depth overview of the physical and chemical properties of diethyl chlorophosphate, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity and applications.
Physical and Chemical Properties
The fundamental physical and chemical properties of diethyl chlorophosphate are summarized in the tables below. These properties are essential for its safe handling, application in synthesis, and analytical characterization.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | Diethyl phosphorochloridate | [2] |
| Synonyms | Diethyl phosphoryl chloride, Diethoxyphosphoryl chloride | [3] |
| CAS Number | 814-49-3 | [3][4][5] |
| Molecular Formula | C₄H₁₀ClO₃P | [1][3][5] |
| Molecular Weight | 172.55 g/mol | [4][5][6] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Odor | Fruity | [1] |
Quantitative Physical Properties
| Property | Value | Conditions | Reference |
| Boiling Point | 60 °C | at 2 mmHg | [1][7] |
| 81 °C | at 6 mmHg | [3] | |
| 95-96 °C | [8] | ||
| Density | 1.194 g/mL | at 25 °C | [6][7][8] |
| 1.1915 g/cm³ | at 25 °C (77 °F) | [1][4] | |
| Refractive Index (n20/D) | 1.416 | [6][7][8] | |
| 1.4153 | at 25 °C | [4] | |
| Vapor Pressure | 0.1 mmHg | at 25 °C | [7][8] |
| Vapor Density | 5.94 (vs air) | [4][7][8] | |
| Solubility | Soluble in alcohol and chloroform. Slightly soluble in water. | [7][8] |
Synthesis of Diethyl Chlorophosphate
Diethyl chlorophosphate can be synthesized through various methods. A common and effective laboratory-scale preparation involves the reaction of phosphorus oxychloride with ethanol (B145695) in the presence of a base to neutralize the hydrogen chloride byproduct.
Synthesis from Phosphorus Oxychloride and Ethanol
This method provides a high yield of diethyl chlorophosphate. The reaction proceeds as follows:
POCl₃ + 2 C₂H₅OH + 2 Et₃N → (C₂H₅O)₂P(O)Cl + 2 Et₃N·HCl
A detailed experimental protocol is provided below.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Absolute ethanol (C₂H₅OH)
-
Triethylamine (B128534) (Et₃N)
-
tert-Butyl methyl ether (TBME)
-
Diethyl ether
Equipment:
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Argon inlet
-
Syringe
-
Cooling bath (ice-salt or dry ice/acetone)
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an argon inlet, introduce triethylamine (21.3 g, 210 mmol) and tert-butyl methyl ether (75 mL).
-
Addition of Ethanol: Add absolute ethanol (9.67 g, 210 mmol) to the flask.
-
Cooling: Cool the reaction mixture to below -5 °C using a suitable cooling bath.
-
Addition of Phosphorus Oxychloride: Add phosphorus oxychloride (15.3 g, 100 mmol) dropwise via a syringe over 10 minutes, ensuring the temperature is maintained below -5 °C.
-
Reaction: After the addition is complete, remove the cooling bath and stir the resulting white suspension vigorously for 5 hours at 20 °C.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Rinse the solid precipitate with diethyl ether (3 x 100 mL).
-
Combine the filtrates and remove the solvents under reduced pressure using a rotary evaporator.
-
-
Purification: Distill the crude product under reduced pressure to obtain pure diethyl chlorophosphate. The expected yield is approximately 89%.[7]
Reactivity and Chemical Hazards
Diethyl chlorophosphate is a reactive compound, a property that underlies its utility in synthesis but also contributes to its hazardous nature.
-
Reaction with Nucleophiles: It readily reacts with nucleophiles such as alcohols, amines, and water. The reaction with alcohols is the basis for its primary application in forming phosphate esters.
-
Hydrolysis: It is sensitive to moisture and will hydrolyze to form diethyl phosphate and hydrochloric acid.[9]
-
Thermal Decomposition: When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and phosphorus oxides.[4]
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[10]
Analytical Methods
The purity and identity of diethyl chlorophosphate can be confirmed using various analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for P=O and P-O-C bonds.
Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS) can be used to assess the purity of diethyl chlorophosphate. Due to its reactive nature, care must be taken during sample preparation and analysis. For the analysis of its metabolite, diethyl phosphate (DEP), a derivatization step is often required to increase volatility for GC-MS analysis.
This protocol is for the analysis of the metabolite, diethyl phosphate, but the principles can be adapted for the analysis of diethyl chlorophosphate with appropriate modifications.
Principle: Diethyl phosphate is derivatized with pentafluorobenzyl bromide (PFBBr) to form a more volatile and less polar ester, which is then analyzed by GC-MS.
Materials:
-
Diethyl phosphate (DEP) standard
-
Pentafluorobenzyl bromide (PFBBr)
-
Potassium carbonate (K₂CO₃)
-
Acetone, Acetonitrile, Dichloromethane, Hexane (GC grade)
-
Internal standard (e.g., deuterated DEP)
Equipment:
-
GC-MS system
-
Vortex mixer
-
Centrifuge
-
Heating block
-
Sample vials
Procedure:
-
Sample Preparation: A urine sample is typically used for biomonitoring. The sample is centrifuged to remove particulates.
-
Derivatization:
-
An aliquot of the sample is mixed with a saturated solution of K₂CO₃ in acetone.
-
PFBBr solution is added, and the mixture is heated (e.g., 60°C for 1 hour) to facilitate the derivatization reaction.
-
-
Extraction: The derivatized analyte is extracted from the aqueous phase using an organic solvent like hexane.
-
GC-MS Analysis: The organic extract is injected into the GC-MS system. The instrument is operated in a suitable mode (e.g., Negative Ion Chemical Ionization) for high sensitivity.
Biological Activity and Toxicity
Diethyl chlorophosphate is a potent cholinesterase inhibitor.[1] This is the primary mechanism of its high toxicity. Inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132), leads to an accumulation of acetylcholine at nerve endings, resulting in overstimulation of the nervous system.
Cholinesterase Inhibition Assay
The inhibitory effect of diethyl chlorophosphate on cholinesterase activity can be quantified using the Ellman's assay. This colorimetric method is widely used for screening cholinesterase inhibitors.
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Diethyl chlorophosphate (as the inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM DTNB solution in the phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh).
-
Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer.
-
Prepare a series of dilutions of diethyl chlorophosphate in a suitable solvent (e.g., ethanol, ensuring the final solvent concentration in the assay is low and does not affect enzyme activity).
-
-
Assay in 96-well plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the inhibitor.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of diethyl chlorophosphate solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of diethyl chlorophosphate compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Toxicology Data
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 11 mg/kg | |
| LD₅₀ | Rabbit | Dermal | 8 µL/kg |
Safe Handling and Storage
Due to its high toxicity and reactivity, diethyl chlorophosphate must be handled with extreme caution in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For operations with a potential for significant exposure, a respirator with an appropriate cartridge should be used.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed and protected from moisture.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not use combustible materials. Ensure adequate ventilation.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
Diethyl chlorophosphate is a valuable but hazardous chemical reagent. A thorough understanding of its physical and chemical properties, reactivity, and safe handling procedures is paramount for its use in research and development. The experimental protocols provided in this guide offer a starting point for the synthesis, analysis, and biological evaluation of this important organophosphorus compound. Researchers, scientists, and drug development professionals should always consult the most up-to-date safety information and exercise extreme caution when working with diethyl chlorophosphate.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
